molecular formula C14H20ClNO2 B13728892 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride CAS No. 41737-38-6

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride

Cat. No.: B13728892
CAS No.: 41737-38-6
M. Wt: 269.77 g/mol
InChI Key: STAIBKSKLQNTPH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride" (CID 39030) is a bicyclic amino acid derivative with a fused benzocycloheptene core. Its molecular formula is C₁₄H₁₉NO₂·HCl, and its SMILES string is C1CCC2=C(CC1)C=C(C=C2)CC(C(=O)O)N.Cl . The structure comprises a partially saturated seven-membered cycloheptene ring fused to a benzene ring, with an α-amino propanoic acid side chain and a hydrochloride counterion. Key physicochemical properties include:

Property Value
Molecular Weight 269.76 g/mol (free base)
Predicted Collision Cross-Section (CCS) 150.5 Ų (for [M+H]+ adduct)
Ionization Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.

The compound’s predicted CCS values, derived from ion mobility spectrometry, suggest moderate polarity and structural rigidity .

Properties

CAS No.

41737-38-6

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[1-carboxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C14H19NO2.ClH/c15-13(14(16)17)9-10-6-7-11-4-2-1-3-5-12(11)8-10;/h6-8,13H,1-5,9,15H2,(H,16,17);1H

InChI Key

STAIBKSKLQNTPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)CC(C(=O)O)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride

Detailed Synthetic Routes

Starting Material and Ring Modification
  • The benzocycloheptene core is often accessed or modified by halogenation at specific positions (e.g., 1- or 3-position chlorination) using halogenating agents such as chlorine, bromine, or iodine in organic solvents at controlled temperatures (e.g., 0°C).
  • Subsequent reactions include substitution of halogen with amine groups or dehydrobromination using lithium bromide and lithium carbonate to yield desired intermediates.
Side Chain Introduction and Amino Group Installation
  • The propanoic acid side chain bearing the alpha-amino group is introduced via amide formation reactions, often by coupling an appropriate acid derivative with substituted amines under standard amide bond-forming conditions.
  • Typical reaction conditions involve inert organic solvents such as methylene chloride, tetrahydrofuran (THF), or toluene, at temperatures ranging from -10°C to 20°C, and reaction times from 0.5 to 3 hours.
  • Reduction steps may be employed to remove double bonds or to convert keto groups to amines, depending on the intermediate used.
Formation of Hydrochloride Salt
  • After the synthesis of the free base compound, hydrochloride salt formation is achieved by dissolving the product in anhydrous ether or ethyl acetate, followed by addition of an ether-saturated hydrogen chloride solution.
  • The resulting mixture is filtered, and the precipitate is crystallized from solvents such as isopropanol or methyl ethyl ketone to yield the hydrochloride salt with defined melting points (e.g., 148°C to 265°C depending on the derivative).

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Outcome / Notes Reference
1 Halogenation (chlorination) Chlorine gas or halogenating agent Organic solvent (e.g., hexamethylphosphotriamide) 0°C to 220°C 50 min to several hours Formation of 1- or 3-chloro benzocycloheptene derivatives
2 Dehydrobromination Lithium bromide, lithium carbonate Organic solvent Ambient Variable Conversion to halogenated intermediates
3 Amide formation Substituted amine + acid derivative Methylene chloride, THF, toluene -10°C to 20°C 0.5 to 3 hours Formation of amide intermediates
4 Reduction Hydrogenation or chemical reduction Suitable solvent Ambient to elevated Variable Saturation of double bonds or keto reduction
5 Salt formation Ether solution saturated with HCl Anhydrous ether, ethyl acetate Ambient Minutes to hours Crystallization of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Retroviral Infections Treatment

One of the primary applications of this compound is in the treatment of retroviral infections. Research has indicated that compounds similar to 5H-Benzocycloheptene-2-propanoic acid can inhibit retroviruses in human cells. A patent (US6169181) describes various compounds that exhibit antiviral activity against retroviruses, suggesting that derivatives of this compound could be effective in treating diseases like HIV and other viral infections .

Mechanism of Action

The mechanism by which these compounds exert their antiviral effects typically involves interference with viral replication processes. This may include inhibition of viral enzymes or blocking viral entry into host cells. Further studies are required to elucidate the specific pathways affected by 5H-Benzocycloheptene-2-propanoic acid and its derivatives.

Synthetic Chemistry Applications

Synthesis of Novel Compounds

In synthetic organic chemistry, 5H-Benzocycloheptene-2-propanoic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for various chemical modifications, making it valuable in creating novel therapeutic agents. For instance, it can be used in the synthesis of pyranone derivatives that have demonstrated biological activity against various pathogens .

Case Studies in Synthesis

  • Synthesis Pathways : A recent study detailed efficient multigram-scale synthesis methods for related compounds that can be derived from this benzocycloheptene structure. The methodologies outlined include safe and economical approaches to producing these compounds, which can then be tested for biological activity .
  • Biological Activity Testing : Compounds synthesized from 5H-Benzocycloheptene-2-propanoic acid have undergone rigorous testing for their efficacy against specific targets, including enzymes associated with viral replication. These studies often utilize both in vitro and in vivo models to assess the pharmacokinetics and pharmacodynamics of the synthesized compounds.

Summary Table of Applications

Application Area Description References
Pharmacology Treatment of retroviral infections
Mechanism of Action Inhibition of viral replication processes
Synthetic Chemistry Building block for novel compound synthesis
Case Studies Efficient synthesis methodologies and biological testing

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzocycloheptene ring system may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of bicyclic amino acids. Below is a comparison with structurally related compounds:

Compound Name / CID Core Structure Functional Groups Molecular Weight (g/mol) Key Differences
CID 39030 Benzocycloheptene (7-membered) α-amino propanoic acid, HCl 269.76 Unique fused 7-membered ring system
Phenylalanine (CID 614) Benzene α-amino propanoic acid 165.19 Simpler monocyclic structure
Tetrahydroisoquinoline derivatives Tetrahydroisoquinoline (6-membered) Variable (e.g., carboxyl, amide) ~180-300 Smaller ring size, diverse substitutions
BPOH-TPA () Benzophenone Triphenylamine, hydroxy 441.17 Aromatic ketone backbone; no amino acid

Key Observations :

Ring System Complexity: CID 39030’s benzocycloheptene core distinguishes it from smaller bicyclic systems (e.g., tetrahydroisoquinoline) or monocyclic amino acids like phenylalanine. The seven-membered ring may confer unique conformational flexibility or steric hindrance in biological interactions.

Functional Groups: Unlike BPOH-TPA (a benzophenone derivative with triphenylamine), CID 39030 lacks aromatic ketones but includes an ionizable α-amino acid group, enhancing solubility in polar solvents .

Physicochemical Properties : CID 39030’s CCS value (150.5 Ų) is lower than that of BPOH-TPA analogs (typically >200 Ų), suggesting a more compact structure despite its larger ring system .

Biological Activity

5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-alpha-amino-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its neuroprotective properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that contributes to its biological properties. Its molecular formula is C13H17ClNC_{13}H_{17}ClN with a molecular weight of approximately 230.73 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets.

Neuroprotective Effects

Recent studies have indicated that derivatives of compounds similar to 5H-Benzocycloheptene-2-propanoic acid exhibit significant neuroprotective properties. For instance:

  • Mechanisms of Action : These compounds have been shown to inhibit oxidative stress pathways and modulate inflammatory responses in neuronal cells. Specifically, they can protect against neurotoxicity induced by reactive oxygen species (ROS) and amyloid-beta peptide exposure in human neuroblastoma cells (SK-N-SH) .
  • Case Studies : In animal models of neurodegenerative diseases such as Parkinson's disease (PD), these compounds demonstrated the ability to restore mitochondrial function and reduce neuronal cell death .
Study ReferenceModel UsedObserved Effect
SK-N-SH cellsProtection against Aβ-induced toxicity
Rat modelsRestoration of mitochondrial function

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

  • Antibacterial Activity : Compounds similar to 5H-Benzocycloheptene-2-propanoic acid have shown effectiveness against a range of bacterial pathogens, including multidrug-resistant strains. For example, derivatives were tested against Staphylococcus aureus and demonstrated minimum inhibitory concentrations (MIC) in the low µM range .
  • Fungal Activity : Notably, these compounds have shown activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus74.6
Candida auris0.5 - 64

Other Pharmacological Activities

Beyond neuroprotection and antimicrobial effects, the compound may exhibit additional biological activities:

  • Antioxidant Properties : The ability to scavenge free radicals has been linked to potential therapeutic applications in oxidative stress-related conditions.
  • Anticancer Activity : Preliminary studies suggest that related compounds can inhibit tumor cell proliferation across various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Use a combination of liquid chromatography-mass spectrometry (LC-MS) and solid-phase extraction (SPE) for quantification. SPE cartridges (e.g., Oasis HLB) should be conditioned with methanol and water to minimize analyte adsorption . For stability studies, store samples at −18 °C post-spiking with deuterated internal standards (e.g., triclosan-d3) to monitor degradation. LC-MS parameters should include a C18 column and gradient elution with methanol/water containing 0.1% formic acid to enhance ionization .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer : Employ a multi-step synthesis protocol with NaH-mediated reactions in tetrahydrofuran (THF), as demonstrated for structurally similar benzocycloheptene derivatives. Use inert conditions (argon atmosphere) and monitor intermediates via thin-layer chromatography (TLC). Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient can isolate the target compound .

Q. What solvent systems and storage conditions are optimal to prevent hydrolysis or oxidation of the hydrochloride salt?

  • Methodological Answer : Use deoxygenated, anhydrous methanol or dimethyl sulfoxide (DMSO) for dissolution. Store lyophilized samples in amber vials under nitrogen at −20 °C. Avoid aqueous buffers with pH > 6.0 to prevent deprotonation of the amino group .

Q. How can researchers separate this compound from complex biological matrices (e.g., cell lysates) for pharmacokinetic studies?

  • Methodological Answer : Combine protein precipitation (using acetonitrile) with SPE. For hydrophilic interaction liquid chromatography (HILIC), use NH2-modified SPE cartridges. Validate recovery rates using isotopically labeled analogs (e.g., BP-3-d5) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [3,3]-sigmatropic rearrangements or cycloadditions?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to model transition states and reaction pathways. Compare with experimental data from nuclear magnetic resonance (NMR) kinetics, focusing on substituent effects on the benzocycloheptene ring .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology models of target receptors. Validate predictions via surface plasmon resonance (SPR) assays. Parameterize force fields using crystallographic data of analogous ligands .

Q. What experimental designs address contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Perform meta-analysis of dose-response curves, stratifying by cell type (e.g., HEK293 vs. CHO). Use standardized assay conditions (e.g., 1% FBS, 37 °C, 5% CO2) and include positive controls (e.g., known receptor agonists) to normalize inter-lab variability .

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s stability in wastewater or ecological samples?

  • Methodological Answer : Simulate environmental matrices (e.g., digested sludge) and analyze degradation products via high-resolution mass spectrometry (HRMS). Apply first-order kinetics models to estimate half-lives under varying conditions (pH 4–9, 4–37 °C) .

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